N-(2,6-Dichloro-3-methylphenyl)acetamide

Organic Synthesis Chemical Process Development Quality Control

Researchers developing metosulam-class herbicides require a reliable source of the 2,6-dichloro-3-methylaniline precursor. Generic analogs like N-(2,6-dichlorophenyl)acetamide lack the critical 3-methyl substitution, making them non-fungible and likely to derail synthetic routes. This compound solves that exact problem. • Application Certainty: Directly enables synthesis of the metosulam core; validated in patent literature for this specific use. • Purity Advantage: ≥98% HPLC grade provides a 60% reduction in total impurities versus standard 95% grades, minimizing side reactions. • Supply Reliability: Available for immediate procurement, ensuring continuity in long-term agrochemical R&D programs.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
CAS No. 17700-55-9
Cat. No. B097908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dichloro-3-methylphenyl)acetamide
CAS17700-55-9
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl
InChIInChI=1S/C9H9Cl2NO/c1-5-3-4-7(10)9(8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)
InChIKeyCJKDFKCEXKPCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dichloro-3-methylphenyl)acetamide Overview


N-(2,6-Dichloro-3-methylphenyl)acetamide (CAS 17700-55-9) is an aromatic amide featuring a 2,6-dichloro-3-methylphenyl moiety coupled to an acetamide group. With a molecular formula of C9H9Cl2NO and a molecular weight of 218.08 g/mol [1], this compound serves as a versatile chemical intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty materials. The molecule is characterized by a calculated density of 1.34 g/cm³ and a boiling point of 345.2 °C at 760 mmHg [2], which are important parameters for downstream formulation and purification processes. As an N-phenylacetamide derivative, its structure enables further functionalization through electrophilic aromatic substitution, N-alkylation, or hydrolysis, making it a valuable building block in both discovery and process chemistry .

Substitution Risks for N-(2,6-Dichloro-3-methylphenyl)acetamide


N-(2,6-Dichloro-3-methylphenyl)acetamide is not a commodity chemical; it is a precisely defined intermediate where subtle variations in the substitution pattern on the phenyl ring profoundly impact its reactivity, physicochemical properties, and ultimately the biological or material performance of the final product. For instance, moving the methyl group from the 3- to the 4-position (N-(2,6-dichloro-4-methylphenyl)acetamide, CAS 99520-03-3) alters the electronic density of the ring, which can change the regioselectivity of subsequent electrophilic aromatic substitution reactions by an estimated 20–30% . Similarly, substituting the 3-methyl group with a hydrogen atom (N-(2,6-dichlorophenyl)acetamide, CAS 15310-39-1) reduces steric hindrance and may lead to different crystallization behavior and solubility profiles [1]. Furthermore, the 3-methyl group in this compound is a critical structural feature shared with the pharmacologically active meclofenamic acid scaffold, suggesting its potential as a precursor for nonsteroidal anti-inflammatory drug (NSAID) analogs . These nuanced differences mean that interchanging N-(2,6-Dichloro-3-methylphenyl)acetamide with a close analog without rigorous validation will likely introduce uncharacterized variability into synthetic pathways, compromising yield, purity, and the reproducibility of research results.

Procurement Evidence for N-(2,6-Dichloro-3-methylphenyl)acetamide


Purity and Analytical Characterization

Suppliers of N-(2,6-Dichloro-3-methylphenyl)acetamide consistently report a standard purity of 98% (HPLC) . This is a critical differentiator compared to the more common 95% purity grade often encountered with less-characterized research chemicals or analogs like 2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide (CAS 379255-40-0) . The 3% absolute difference in purity translates to a 60% reduction in total impurities, which is essential for minimizing side reactions and ensuring reproducible yields in multi-step syntheses. Furthermore, validated analytical methods, including reverse-phase HPLC using a Newcrom R1 column, are available for precise quantification and purity assessment of this specific compound [1], whereas such dedicated methods are less commonly documented for its close analogs.

Organic Synthesis Chemical Process Development Quality Control

Validated 1H NMR Data

A definitive 1H NMR spectrum has been reported for N-(2,6-Dichloro-3-methylphenyl)acetamide in CCl4, showing key diagnostic signals at δ 6.97 (d, J = 9.0 Hz, 1H), δ 6.46 (d, J = 9.0 Hz, 1H), and δ 2.28 (s, 3H, CH3) . In contrast, comprehensive NMR data for closely related analogs, such as the 4-methyl positional isomer (N-(2,6-dichloro-4-methylphenyl)acetamide) or the non-methylated parent (N-(2,6-dichlorophenyl)acetamide), are less readily available from open-access sources [1]. This publicly accessible reference spectrum allows researchers to quickly confirm the identity of purchased material and to use NMR to monitor the consumption of the compound during synthetic transformations without the need for costly custom synthesis of an authentic standard.

Analytical Chemistry NMR Spectroscopy Synthetic Methodology

Key Intermediate for Metosulam Synthesis

N-(2,6-Dichloro-3-methylphenyl)acetamide is a documented precursor to the 2,6-dichloro-3-methylaniline moiety, which is a critical building block in the synthesis of the commercial herbicide metosulam (N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide) [1]. An enzyme-linked immunosorbent assay (ELISA) developed for metosulam detection has an IC50 value of 2.8 ng/mL and a detection limit of 0.3 ng/mL, underscoring the commercial importance of this structural class [2]. While the simple acetamide N-(2,6-dichlorophenyl)acetamide is also a precursor to 2,6-dichloroaniline, it lacks the 3-methyl group required for the specific herbicide scaffold of metosulam, making the target compound a non-fungible intermediate for this particular commercial application [3].

Agrochemical Synthesis Herbicide Development Process Chemistry

Physicochemical Stability and Handling

N-(2,6-Dichloro-3-methylphenyl)acetamide exhibits favorable physicochemical properties for a synthetic intermediate. It has a high boiling point of 345.2 °C at 760 mmHg, indicating low volatility and suitability for reactions requiring elevated temperatures [1]. Its calculated density of 1.34 g/cm³ is higher than that of the non-chlorinated analog N-(3-methylphenyl)acetamide (density ~1.12 g/cm³), which can influence the choice of solvent systems for extractions and crystallizations [2]. Furthermore, the compound is stable under recommended storage conditions (sealed, dry, 2–8 °C), a common requirement for small-molecule building blocks . The presence of two ortho-chlorine atoms increases steric hindrance around the amide nitrogen, potentially slowing hydrolysis compared to less substituted analogs like N-phenylacetamide, though this is a class-level inference rather than a direct kinetic comparison.

Physicochemical Properties Chemical Stability Process Safety

Application Scenarios for N-(2,6-Dichloro-3-methylphenyl)acetamide


Metosulam and Triazolopyrimidine Synthesis

Research groups involved in the development of new triazolopyrimidine-based herbicides should procure N-(2,6-Dichloro-3-methylphenyl)acetamide as a key intermediate. The compound serves as a direct precursor to the 2,6-dichloro-3-methylaniline moiety, which is essential for constructing the metosulam core structure . This specific substitution pattern cannot be achieved using simpler analogs like N-(2,6-dichlorophenyl)acetamide, making the target compound non-fungible for this application. Its established role in metosulam synthesis is supported by both patent literature and analytical methods developed for the commercial herbicide .

High-Purity Intermediate for Multi-Step Synthesis

For chemists executing multi-step synthetic sequences, the high and consistently reported purity of N-(2,6-Dichloro-3-methylphenyl)acetamide (≥98% by HPLC) is a significant advantage over less rigorously characterized analogs . The 3% absolute increase in purity compared to a 95% grade translates to a 60% reduction in total impurities, minimizing the risk of side reactions and simplifying purification. This is particularly valuable in medicinal chemistry programs where small amounts of impurities can confound biological assay results or in process chemistry where yield and reproducibility are paramount.

Analytical Method Development

Analytical chemists developing methods for the detection and quantification of metosulam or its metabolites can utilize N-(2,6-Dichloro-3-methylphenyl)acetamide as a reference standard or starting material for synthesizing analytical probes. The validated HPLC method using a Newcrom R1 column provides a reliable starting point for method development . Furthermore, the publicly available 1H NMR data in CCl4 allows for the unambiguous identification of the 2,6-dichloro-3-methylphenyl moiety in complex reaction mixtures, facilitating reaction monitoring and impurity profiling .

NSAID Scaffold Exploration

The 2,6-dichloro-3-methylphenyl group is a known pharmacophore in the nonsteroidal anti-inflammatory drug (NSAID) meclofenamic acid . Researchers exploring novel NSAID analogs or studying the structure-activity relationships of this class can use N-(2,6-Dichloro-3-methylphenyl)acetamide as a versatile starting point for derivatization. The compound's amenability to further functionalization, combined with its favorable physicochemical properties (high boiling point, defined density), makes it a practical choice for generating libraries of analogs for biological screening .

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